molecular formula C7H8O4 B1200805 2,3-Dihydroxy-2,3-dihydrobenzoic acid CAS No. 100459-00-5

2,3-Dihydroxy-2,3-dihydrobenzoic acid

Cat. No. B1200805
CAS RN: 100459-00-5
M. Wt: 156.14 g/mol
InChI Key: INCSWYKICIYAHB-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-2,3-dihydrobenzoic acid is a type of organic compound known as a dihydroxybenzoic acid . It is a natural phenol found in Phyllanthus acidus and in the aquatic fern Salvinia molesta . It is also abundant in the fruits of Flacourtia inermis . The colorless solid occurs naturally, being formed via the shikimate pathway .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydroxy-2,3-dihydrobenzoic acid is C7H8O4 . Its average mass is 156.136 Da and its monoisotopic mass is 156.042252 Da .


Physical And Chemical Properties Analysis

2,3-Dihydroxy-2,3-dihydrobenzoic acid is a colorless solid . It has a molar mass of 154.121 g·mol−1 . Its density is 1.542 g/cm3 at 20 °C , and it has a melting point of 205 °C .

Scientific Research Applications

  • Aspirin Metabolism Product : 2,3-Dihydroxybenzoic acid is identified as a product of human aspirin metabolism, detectable in blood plasma and urine after aspirin ingestion (Grootveld & Halliwell, 1988).

  • Biological Activity in E. coli : Compounds containing 2,3-dihydroxybenzoic acid and serine, formed by Escherichia coli in iron-deficient conditions, show biological activity. One such compound, 2,3-dihydroxy-N-benzolserine, has been previously described (O'brien, Cox, & Gibson, 1970).

  • Synthesis of Thiochroman-3-ones : 2,3-Dihydrobenzo[b]thiophene-2,3-dione, a source of 2-mercaptophenylacetic acid, is used for the convenient preparation of thiochroman-3-ones, with potential applications in chemical syntheses (Clark & McKinnon, 1982).

  • Iron-Chelating Drug in β-Thalassaemia Major : 2,3-Dihydroxybenzoic acid was evaluated as an orally effective iron-chelating drug in patients with β-thalassaemia major, showing an increase in iron excretion and specificity for iron chelation (Peterson et al., 1976).

  • Chiral Building Blocks Synthesis : Functionalized cyclohexadiene-trans-diols, such as 2,3-dihydroxy-2,3-dihydrobenzoic acid, are valuable chiral building blocks for synthesizing natural products and pharmacologically active substances, especially carbohydrate mimetics (Franke, Sprenger, & Müller, 2001).

  • Synthesis of Labeled Compounds : 2,3-Dihydroxybenzoic acid-(carboxyl-14C) is synthesized from 2,3-dimethoxybenzoic acid, useful in various scientific research applications (Sundaram, 1981).

  • Electrochemical Studies : Electrochemical behavior and interaction with Cu(II) and H2O2 of 2,3-dihydroxybenzoic acid have implications for wood decay studies (Liu, Goodell, Jellison, & Amirbahman, 2005).

  • Hydroxyl Radical Measurement : 2,3-Dihydroxybenzoic acid is used in measuring hydroxyl radical in rat blood vessels, showcasing its utility in biochemical research (Tsai, Cheng, Hung, & Chen, 1999).

  • Chelation Therapy in Beta-Thalassemia Major : A study on 2,3-dihydroxybenzoic acid in beta-thalassemia major patients shows its potential in chelation therapy, though further evaluation is needed (Peterson et al., 1979).

Mechanism of Action

2,3-Dihydroxy-2,3-dihydrobenzoic acid is known to act as an iron-chelating drug . It is a monocatechol siderophore produced by Brucella abortus . It consists of a catechol group, which upon deprotonation binds iron centers very strongly, and the carboxylic acid group by which the ring attaches to various scaffolds through amide bonds .

Safety and Hazards

2,3-Dihydroxy-2,3-dihydrobenzoic acid may form combustible dust concentrations in air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSWYKICIYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274252
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100459-00-5
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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